2-[2-(Acetyloxy)-2-oxoethyl]-4-[(3,4-diethyloctan-3-yl)oxy]-2-hydroxy-4-oxobutanoate
Description
Properties
CAS No. |
126-40-9 |
|---|---|
Molecular Formula |
C20H33O8- |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(2-acetyloxy-2-oxoethyl)-4-(3,4-diethyloctan-3-yloxy)-2-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C20H34O8/c1-6-10-11-15(7-2)20(8-3,9-4)28-17(23)13-19(26,18(24)25)12-16(22)27-14(5)21/h15,26H,6-13H2,1-5H3,(H,24,25)/p-1 |
InChI Key |
JJKPMHKQSACNPZ-UHFFFAOYSA-M |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Engineering for Acetyl Triethylhexyl Citrate Production
Precursor Synthesis and Esterification Mechanisms of Citric Acid Esters
The initial and critical stage in the production of Acetyl Triethylhexyl Citrate (B86180) is the synthesis of its precursor, Triethylhexyl Citrate. This is achieved through the esterification of citric acid with 2-ethylhexanol. The reaction mechanism is a series of three consecutive reversible reactions, leading to the formation of mono-, di-, and finally tri-esters of citric acid. segovia-hernandez.com
The esterification of citric acid can proceed through self-catalysis, where the acidic nature of citric acid itself drives the reaction. google.comacs.org However, to achieve industrially viable reaction rates and high conversion, the use of catalysts is standard practice.
A variety of catalysts have been explored to enhance the efficiency of citric acid esterification. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: Traditional homogeneous catalysts include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. semanticscholar.org While effective, they often lead to challenges in separation, purification, and can cause equipment corrosion. semanticscholar.orgresearchgate.net
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are more environmentally friendly and easier to separate from the reaction mixture. Examples include:
Ion-Exchange Resins: Macroporous resins like Amberlyst-15 have been shown to be effective catalysts for the synthesis of citrate esters. metu.edu.trchemicalbook.comacs.org
Zeolites: Zeolites, such as HZSM-5 and HY, offer shape-selective catalytic properties and high acidity. mdpi.com Phosphonated ultrastable Y (USY) zeolites have demonstrated high conversion rates and yields in the synthesis of citrate esters. bcrec.id
Supported Catalysts: Zirconium sulfate (B86663) supported on molecular sieves like HMS and MCM-41 has shown high catalytic activity and selectivity. researchgate.net
Inorganic Salts and Oxides: Catalysts like dibutyltin (B87310) oxide have also been utilized, demonstrating high yields under optimized conditions. semanticscholar.orgatamanchemicals.com
Ionic Liquids: These have emerged as promising "green" catalysts due to their low vapor pressure, thermal stability, and reusability. google.comcambridgepublish.com
Table 1: Comparison of Catalyst Systems for Citrate Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High catalytic activity, mild reaction conditions. semanticscholar.org | Difficult to separate, corrosive, environmental concerns. semanticscholar.orgresearchgate.net |
| Heterogeneous | Ion-exchange resins, Zeolites, Supported metal oxides | Easy separation, reusability, reduced corrosion. semanticscholar.orgresearchgate.netmdpi.combcrec.id | Potential for lower activity, deactivation over time. |
| Ionic Liquids | Imidazolium-based salts | High efficiency, reusability, "green" alternative. google.comcambridgepublish.com | Higher initial cost. |
Optimizing reaction parameters is crucial for maximizing the yield and purity of Triethylhexyl Citrate while minimizing side reactions, such as the formation of aconitates. google.comgoogle.com Key parameters include:
Temperature: The reaction temperature is a critical factor. Higher temperatures increase the reaction rate but can also lead to the dehydration of citric acid to form undesirable by-products. googleapis.com For the esterification with 2-ethylhexanol, temperatures are typically maintained between 100°C and 160°C. atamanchemicals.comgoogle.com A multi-stage temperature profile is often employed, starting at a lower temperature for the initial self-catalyzed phase and increasing after the addition of a catalyst. google.comgoogle.com
Molar Ratio of Reactants: An excess of the alcohol (2-ethylhexanol) is generally used to shift the equilibrium towards the formation of the tri-ester. google.com Molar ratios of 2-ethylhexanol to citric acid of around 3.6:1 have been reported to give high yields. atamanchemicals.com
Catalyst Concentration: The amount of catalyst used affects the reaction rate. For instance, using di(n-butyl)tin oxide, a concentration of 0.5% based on the weight of citric acid has been found to be optimal. atamanchemicals.com
Water Removal: As esterification is a reversible reaction that produces water, its continuous removal is essential to drive the reaction to completion. This is often achieved by applying a vacuum or using an entraining agent to form an azeotrope with water. google.comrsc.org The use of a nitrogen sparge can also aid in removing the water of reaction. google.comgoogle.com
Reaction Time: The reaction time is dependent on the other parameters. Under optimal conditions, reaction times of around 2 to 13 hours have been reported to achieve high conversion rates. google.comatamanchemicals.com
Table 2: Optimized Reaction Parameters for Tri(2-ethylhexyl) Citrate Synthesis
| Parameter | Optimized Value/Range | Reference |
|---|---|---|
| Reaction Temperature | 150-160 °C | atamanchemicals.com |
| Molar Ratio (2-ethylhexanol:citric acid) | 3.6:1 | atamanchemicals.com |
| Catalyst Amount (di(n-butyl)tin oxide) | 0.5% of citric acid weight | atamanchemicals.com |
Acylation Strategies for Acetyl Triethylhexyl Citrate
Following the synthesis of Triethylhexyl Citrate, the next step is the acylation of the free hydroxyl group to produce Acetyl Triethylhexyl Citrate. This step enhances the properties of the molecule for its intended applications.
The most common acylating agent used for this purpose is acetic anhydride (B1165640). chemicalbook.com The reaction involves the nucleophilic attack of the hydroxyl group of Triethylhexyl Citrate on the carbonyl carbon of acetic anhydride. Other acylating agents can include acetyl chloride. jk-sci.com
The reaction is typically carried out at elevated temperatures, for example, at 130°C for 5 hours. mdpi.com After the reaction, any remaining acetic anhydride and the acetic acid by-product need to be removed. This can be achieved through vaporization and subsequent neutralization with a mild base solution, followed by washing. chemicalbook.com A patent describes a process where the acylation is carried out immediately after the esterification without intermediate purification of the ester. google.com
While the acetylation can proceed without a catalyst, the use of catalysts can improve the reaction rate and efficiency. Both homogeneous and heterogeneous acid catalysts can be employed.
Homogeneous Catalysts: Similar to esterification, protonic acids can catalyze the acetylation reaction. jk-sci.com
Heterogeneous Catalysts: The use of solid acid catalysts is advantageous for easier product purification. Microporous zeolites, particularly HZSM-5, have shown high conversion of the citrate ester and excellent selectivity towards the acetylated product, exceeding 95%. mdpi.com The acidic sites within the zeolite pores facilitate the acylation reaction.
Table 3: Catalytic Performance in Acetylation of Triethyl Citrate with Acetic Anhydride
| Catalyst | Conversion of Triethyl Citrate (%) | Selectivity of Acetyl Triethyl Citrate (%) | Reference |
|---|---|---|---|
| HZSM-5 | High | >95 | mdpi.com |
Process Intensification and Green Chemistry Principles in Acetyl Triethylhexyl Citrate Synthesis
The chemical industry is increasingly focusing on sustainable manufacturing processes. The synthesis of Acetyl Triethylhexyl Citrate is no exception, with efforts being made to incorporate principles of green chemistry and process intensification. tandfonline.comroyalsocietypublishing.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org
Use of Safer Chemicals: There is a drive to replace hazardous catalysts and solvents with safer alternatives. The use of solid acid catalysts and ionic liquids instead of corrosive mineral acids is a prime example. semanticscholar.orgresearchgate.netgoogle.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key goal. acs.org While the synthesis of Acetyl Triethylhexyl Citrate currently requires elevated temperatures, optimizing catalyst systems can help to lower the energy input.
Catalysis: The use of highly selective and reusable catalysts is a cornerstone of green chemistry. tandfonline.comacs.org Heterogeneous catalysts are particularly favored for their ease of separation and potential for reuse. semanticscholar.org
Process Intensification: This involves developing innovative equipment and techniques to improve reaction efficiency and reduce the plant's footprint. For citrate ester production, techniques like reactive distillation have been explored. segovia-hernandez.comresearchgate.net Reactive distillation combines reaction and separation in a single unit, which can lead to significant energy savings and higher conversions by continuously removing by-products. segovia-hernandez.comchemicalbook.com Furthermore, integrating heat and using side reactors are other strategies for process intensification. dntb.gov.ua A process has been patented that streamlines the production by proceeding to the acetylation step immediately after esterification, using the residual heat and eliminating the need for intermediate purification, which reduces the production period and energy consumption. google.com
By embracing these advanced methodologies and principles, the production of Acetyl Triethylhexyl Citrate can be made more efficient, economical, and environmentally sustainable.
Continuous Flow Synthesis Techniques
The synthesis of Acetyl Triethylhexyl Citrate involves two main chemical transformations: the esterification of citric acid with 2-ethylhexanol to form triethylhexyl citrate, followed by the acetylation of the tertiary hydroxyl group. Both reactions, particularly the esterification, are equilibrium-limited. In conventional batch reactors, achieving high conversion requires driving the reaction forward, typically by removing water, which can be energy-intensive and inefficient.
Process intensification through continuous flow synthesis offers a potent solution to these challenges. One of the most effective techniques for this type of reaction is reactive distillation (RD) . While specific literature on the RD of Acetyl Triethylhexyl Citrate is not widespread, the process is well-documented for analogous compounds like triethyl citrate. chemicalbook.comscite.airesearchgate.net In an RD column, the reaction and separation of products occur simultaneously within the same unit. For the esterification of citric acid with 2-ethylhexanol, the reactants would be continuously fed into a column containing a solid acid catalyst. As the reaction proceeds, the water byproduct is continuously removed from the top of the column, which effectively shifts the equilibrium towards the product, enabling near-complete conversion of the citric acid. acs.org This method avoids the large excess of alcohol typically needed in batch processes and significantly reduces reaction time and energy consumption. researchgate.net
Alternative continuous flow setups include continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), which also allow for consistent production quality and improved process control. google.com A potential continuous process for Acetyl Triethylhexyl Citrate could involve a two-stage system:
An initial reactive distillation column or CSTR for the esterification of citric acid with 2-ethylhexanol to produce triethylhexyl citrate.
A second downstream flow reactor where the purified triethylhexyl citrate is mixed with an acetylating agent (e.g., acetic anhydride) and passed through a heated channel or packed bed containing a solid catalyst to complete the acetylation.
This integrated, continuous approach offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and higher throughput compared to batch operations.
Table 1: Comparison of Batch vs. Continuous Reactive Distillation for Citrate Ester Synthesis (Model System) This table presents illustrative data based on findings for analogous citrate ester syntheses to compare the process parameters.
| Parameter | Conventional Batch Process | Continuous Reactive Distillation | Advantage of Continuous Flow |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 12-13 hours for tri-2-ethylhexyl citrate) google.com | Significantly shorter residence time required for high conversion | Higher throughput and productivity |
| Water Removal | Azeotropic distillation with entrainer or vacuum | Integrated, continuous removal in the distillation column chemicalbook.com | Improved reaction kinetics and higher conversion |
| Operating Temperature | High temperatures, often near boiling point of alcohol google.com | Can be optimized with pressure to enhance rates without degradation chemicalbook.com | Better energy efficiency and reduced side reactions |
| Product Conversion | Equilibrium limited, may require large excess of reactant | >99% conversion achievable researchgate.net | Higher product yield and purity |
| Process Control | Variable conditions throughout the batch | Steady-state operation, leading to consistent product quality google.com | Improved reliability and process safety |
Sustainable Solvent and Catalyst Alternatives
A major focus of modernizing the synthesis of Acetyl Triethylhexyl Citrate is the replacement of traditional catalysts and solvents with more sustainable options, in line with the principles of green chemistry.
Sustainable Solvents
The most significant advancement in this area is the move towards solvent-free synthesis . In the esterification step, an excess of the 2-ethylhexanol reactant can also serve as the organic solvent phase. google.com Given the high boiling point of 2-ethylhexanol (~184°C), it can be effectively used under vacuum to facilitate water removal without the need for an auxiliary azeotropic solvent like toluene (B28343) or benzene, which are hazardous. univarsolutions.com This approach simplifies the process, reduces waste streams, and lowers operational costs.
For more advanced applications, Deep Eutectic Solvents (DESs) are emerging as a novel class of green solvents. A DES formed from choline (B1196258) chloride and zinc chloride has been shown to be an effective catalytic medium for the esterification of long-chain alcohols. mdpi.comsemanticscholar.org These solvents are often biodegradable, have negligible vapor pressure, and can be recycled. Some DESs can even play a dual role as both the solvent and the catalyst, further intensifying the process.
Sustainable Catalysts
The production of citrate esters has traditionally used homogeneous mineral acids like sulfuric acid, which are effective but highly corrosive, difficult to separate from the product, and generate significant acidic waste upon neutralization. The focus has shifted to reusable and non-corrosive catalysts.
Heterogeneous Solid Catalysts: These catalysts are in a different phase from the reaction mixture, allowing for easy separation by simple filtration and subsequent reuse. This eliminates complex purification steps and catalyst-related waste. Prominent examples applicable to citrate ester synthesis include:
Zeolites: Microporous aluminosilicates like HZSM-5 have demonstrated high conversion rates and excellent selectivity (>95%) for the acetylation of triethyl citrate. mdpi.com Their shape-selective properties can minimize the formation of byproducts. Phosphonated Ultrastable Y (USY) zeolites have also been used for triethyl citrate synthesis, showing high activity and stability over multiple cycles. bcrec.id
Ion-Exchange Resins: Macroporous resins such as Amberlyst-15 and Amberlyst-70 are widely used as catalysts in reactive distillation processes for producing citrate esters. chemicalbook.comresearchgate.net They offer high catalytic activity and good thermal stability.
Supported Catalysts: An acid catalyst can be immobilized on a solid support. For instance, sulfuric acid supported on activated carbon has been used for an integrated synthesis of acetyl tributyl citrate, providing both catalytic activity and a decolorizing effect. google.com Similarly, heteropolyacids supported on mesoporous zeolites are effective for producing acetyl trioctyl citrate. google.com
Advanced Homogeneous Catalysts: While heterogeneous catalysts offer ease of separation, some advanced homogeneous catalysts provide high efficiency and can also be recycled.
Water-Tolerant Lewis Acids: Metal triflates, such as neodymium(III) triflate, are highly effective, water-tolerant Lewis acid catalysts. They can be used in very small quantities (e.g., <0.05%) to catalyze both the initial esterification and the subsequent acetylation in a rapid, one-pot process, obviating the need for catalyst neutralization or product purification between steps. google.com The catalyst can be recovered from the product via simple water extraction and reused. google.com
Ionic Liquids (ILs): Acidic ionic liquids can serve as efficient and reusable catalysts. In the synthesis of acetyl tributyl citrate, a composite ionic liquid catalyst enabled high conversion (>98%) and could be easily separated from the product layer for reuse, eliminating polluted wastewater. google.com
Table 2: Performance of Selected Sustainable Catalysts in Citrate Ester Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Zeolite | HZSM-5 | Acetylation of Triethyl Citrate | >95% selectivity for ATEC; High conversion of TEC. | mdpi.com |
| Zeolite | Phosphonated USY (P2USY) | Esterification for Triethyl Citrate | 99% citric acid conversion; 82% TEC yield; Stable for 5 cycles. | bcrec.id |
| Lewis Acid | Neodymium(III) Triflate | Acetylation of Triisobutyl Citrate | Rapid reaction (<1 hr); Catalyst is water-extractable and reusable. | google.com |
| Ionic Liquid | Composite Ionic Liquid | Synthesis of Acetyl Tributyl Citrate | >98% yield; Catalyst separates automatically and is reusable. | google.com |
| Ion-Exchange Resin | Amberlyst-15 | Esterification for Triethyl Citrate | Effective in continuous reactive distillation; High conversion. | chemicalbook.comacs.org |
| Supported Acid | Sulfuric Acid on Activated Carbon | Synthesis of Acetyl Tributyl Citrate | Catalyst is easily filtered; Provides simultaneous decolorization. | google.com |
Comprehensive Analytical Characterization of Acetyl Triethylhexyl Citrate and Its Metabolic Byproducts
High-Resolution Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in isolating ATEHC from various matrices and quantifying its presence. Both gas and liquid chromatography serve distinct, yet complementary, roles in its analytical assessment.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for assessing the purity of volatile and semi-volatile compounds like ATEHC. The method's high resolving power allows for the separation of the main compound from residual solvents, starting materials, and other synthesis-related impurities. researchgate.net In a typical GC-MS analysis, ATEHC would be identified by its retention time and its unique mass spectrum, which serves as a chemical fingerprint.
Key mass-to-charge ratio (m/z) peaks observed in the mass spectrum of ATEHC are crucial for its identification. nih.gov These fragments are generated through electron ionization and are characteristic of the molecule's structure.
Table 1: Key GC-MS Fragmentation Peaks for Acetyl Triethylhexyl Citrate (B86180) nih.gov
| m/z Value | Interpretation |
| 57 | Top Peak, likely corresponding to a C4H9+ fragment. |
| 371 | Second highest peak. |
| 147 | Third highest peak. |
This interactive table summarizes the primary mass fragmentation data used for the identification of Acetyl Triethylhexyl Citrate in GC-MS analysis.
Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is indispensable for analyzing ATEHC in more complex matrices, such as biological fluids or environmental samples. researchgate.netnih.gov LC is particularly well-suited for separating ATEHC from its less volatile metabolic byproducts. researchgate.net
Reverse-phase chromatography is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govmdpi.com Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a wide range of polarities, which is typical for a parent compound and its various metabolites. mdpi.comnih.gov For instance, a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier is commonly used for the separation of citrate esters. mdpi.comsielc.com
Advanced Mass Spectrometry for Structural Elucidation and Metabolite Profiling
Mass spectrometry is a key technology for the structural elucidation of ATEHC and the identification of its metabolic byproducts. High-resolution mass spectrometry (HRMS) techniques offer the accuracy and sensitivity required for both untargeted and targeted analyses. waters.com
LC coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF MS) is a premier tool for untargeted metabolomics. elsevierpure.com This approach allows for the comprehensive screening of metabolites in biological samples without preconceived bias. waters.comau.dk The high mass accuracy (typically sub-ppm) and resolution of QTOF instruments enable the confident determination of the elemental composition of unknown metabolites. waters.comelsevierpure.com
In studies of related citrate esters like acetyl tributyl citrate (ATBC) and acetyl triethyl citrate (ATEC), ultra-performance liquid chromatography coupled to QTOF-MS (UPLC-QTOF/MS) has been successfully used to identify numerous metabolites in vitro. elsevierpure.com The primary metabolic reactions observed are carboxylic ester hydrolysis, deacetylation, and hydroxylation. elsevierpure.com A similar untargeted approach for ATEHC would involve analyzing biological samples (e.g., urine, plasma) after exposure and comparing the resulting metabolic profiles to a control group to identify novel biomarkers of exposure. elsevierpure.comelsevierpure.com
Table 2: Potential Metabolic Reactions for ATEHC Identified via Untargeted Metabolomics
| Metabolic Reaction | Description |
| Carboxylic Ester Hydrolysis | Cleavage of one or more of the triethylhexyl ester groups. |
| Deacetylation | Removal of the acetyl group from the citrate backbone. |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. |
This interactive table outlines the expected metabolic transformations of Acetyl Triethylhexyl Citrate that can be detected using untargeted LC-QTOF MS analysis, based on findings from similar compounds. elsevierpure.com
For targeted analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity. mdpi.comnih.gov This technique is used to quantify known metabolites or to confirm the identity of potential metabolites discovered through untargeted screening. researchgate.net In LC-MS/MS, a specific precursor ion (e.g., the molecular ion of a metabolite) is selected, fragmented, and a specific product ion is monitored. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and enhances detection limits. researchgate.net
For the related compound ATEC, specific precursor-product ion transitions have been established for its quantification in biological samples. mdpi.comnih.gov A similar targeted method could be developed for ATEHC and its expected metabolites, such as acetyl diethylhexyl citrate or triethylhexyl citrate.
Table 3: Example Precursor-Product Ion Pairs for Targeted LC-MS/MS Analysis of a Related Citrate Ester (ATEC) mdpi.comnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl Triethyl Citrate (ATEC) | 319.1 | 157.0 |
| Tributyl Citrate (Internal Standard) | 361.2 | 185.1 |
This interactive table shows established ion transitions for a similar compound, Acetyl Triethyl Citrate, illustrating the principle of targeted LC-MS/MS analysis that would be applied to Acetyl Triethylhexyl Citrate.
Spectroscopic Investigations for Molecular Fingerprinting
While chromatography and mass spectrometry are powerful for separation and identification, spectroscopic techniques provide complementary information about the molecule's chemical structure and bonding, creating a "molecular fingerprint." Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a primary tool for the definitive structural elucidation of citrate esters and their byproducts. researchgate.net Techniques like ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon framework of ATEHC, confirming the connectivity of the acetyl, citrate, and triethylhexyl moieties. This is particularly useful for characterizing novel metabolites where reference standards are unavailable.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. In Acetyl Triethylhexyl Citrate, the most prominent features in the IR spectrum are associated with its ester and alkyl functionalities.
The molecule contains two types of ester groups: three citrate esters and one acetate (B1210297) ester. The carbonyl (C=O) stretching vibrations of these ester groups are expected to produce a strong, characteristic absorption band in the region of 1735-1750 cm⁻¹. This peak is a hallmark of saturated aliphatic esters. Additionally, the C-O stretching vibrations of the ester linkages will result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The long 2-ethylhexyl chains contribute strong C-H stretching vibrations from their methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are observed in the 2850-2970 cm⁻¹ range.
The primary metabolic pathway for Acetyl Triethylhexyl Citrate is anticipated to be hydrolysis, catalyzed by esterase enzymes, similar to other acetylated citrate esters like Acetyl Triethyl Citrate (ATEC) and Acetyl Tributyl Citrate (ATBC). nih.gov This process involves the sequential cleavage of the ester bonds, leading to byproducts such as Acetyl Di(2-ethylhexyl) Citrate, Tri(2-ethylhexyl) Citrate, and ultimately, citric acid, 2-ethylhexanol, and acetic acid.
The IR spectra of these metabolites would show distinct changes. For instance, the hydrolysis of the acetate group to form Tri(2-ethylhexyl) Citrate would result in the disappearance of the characteristic acetate C-C-O stretch while retaining the citrate ester C=O and C-O bands. Further hydrolysis of the ethylhexyl esters would lead to the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of the hydroxyl group in 2-ethylhexanol and the carboxylic acid groups in the partially de-esterified citrate intermediates.
Below is a table summarizing the expected characteristic IR absorption bands for Acetyl Triethylhexyl Citrate and its key metabolic byproduct, Tri(2-ethylhexyl) Citrate.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for Acetyl Triethylhexyl Citrate | Expected Wavenumber (cm⁻¹) for Tri(2-ethylhexyl) Citrate |
| C-H (Alkyl) | Stretching | 2850 - 2970 | 2850 - 2970 |
| C=O (Ester) | Stretching | 1735 - 1750 | 1735 - 1750 |
| C-O (Ester) | Stretching | 1000 - 1300 | 1000 - 1300 |
| O-H (Alcohol/Acid) | Stretching (Broad) | Not Present | Present upon hydrolysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure
¹H NMR Spectroscopy
In the ¹H NMR spectrum of Acetyl Triethylhexyl Citrate, distinct signals are expected for the protons in the 2-ethylhexyl groups, the citrate backbone, and the acetyl group.
Alkyl Protons: The protons of the three 2-ethylhexyl chains will produce a series of overlapping signals in the upfield region of the spectrum (approximately 0.8-1.6 ppm). The terminal methyl (CH₃) groups will appear as triplets, while the numerous methylene (CH₂) and the single methine (CH) protons will create more complex multiplets. The methylene protons adjacent to the ester oxygen (OCH₂) are deshielded and would appear further downfield, typically in the range of 3.7-4.1 ppm.
Citrate Backbone Protons: The methylene protons (CH₂) of the citrate backbone are diastereotopic, meaning they are chemically non-equivalent. This will result in them appearing as two distinct doublets, a characteristic "AB quartet," in the region of 2.8-3.0 ppm.
Acetyl Protons: The methyl protons of the acetyl group are in a distinct chemical environment and are expected to produce a sharp singlet at approximately 2.1 ppm.
Upon metabolic hydrolysis, the NMR spectrum would change significantly. For example, the cleavage of the acetyl group would lead to the disappearance of the singlet at ~2.1 ppm. Subsequent hydrolysis of the ethylhexyl esters would result in the appearance of new signals corresponding to the protons in free 2-ethylhexanol.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbons: The carbons of the ester carbonyl groups (C=O) are highly deshielded and will appear far downfield, typically between 169-174 ppm.
Citrate Backbone Carbons: The quaternary carbon of the citrate core attached to the acetyl oxygen will be found around 75-80 ppm, while the methylene carbons will resonate at approximately 40-45 ppm.
Alkyl Carbons: The carbons of the 2-ethylhexyl chains will produce a series of signals in the upfield region (10-70 ppm), with the carbon attached to the ester oxygen (OCH₂) appearing around 60-65 ppm.
Acetyl Carbon: The methyl carbon of the acetyl group will have a signal at approximately 20-22 ppm.
The following tables provide the expected chemical shift ranges for the ¹H and ¹³C NMR spectra of Acetyl Triethylhexyl Citrate.
Table of Expected ¹H NMR Chemical Shifts for Acetyl Triethylhexyl Citrate
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Alkyl CH₃ | ~0.9 | Triplet |
| Alkyl (CH₂, CH) | ~1.2 - 1.6 | Multiplet |
| Acetyl CH₃ | ~2.1 | Singlet |
| Citrate CH₂ | ~2.8 - 3.0 | AB Quartet |
Table of Expected ¹³C NMR Chemical Shifts for Acetyl Triethylhexyl Citrate
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Alkyl CH₃ | ~10 - 14 |
| Acetyl CH₃ | ~21 |
| Alkyl (CH₂, CH) | ~23 - 40 |
| Citrate CH₂ | ~42 |
| O-CH₂ (Ester) | ~65 |
| Quaternary Citrate C | ~77 |
Environmental Biotransformation and Ecosystemic Fate of Acetyl Triethylhexyl Citrate
Biodegradation Pathways in Aquatic and Terrestrial Systems
Citrate-based plasticizers are generally considered to be biodegradable. riverlandtrading.com Studies on analogues like Acetyl Tributyl Citrate (B86180) (ATBC) have shown that it undergoes extensive biodegradation and rapid biomineralization in soil simulation tests. atamanchemicals.com It is anticipated that ATHC follows a similar path, being broken down by microorganisms in soil and aquatic environments.
The specific microbial consortia and enzymatic pathways responsible for the degradation of Acetyl Triethylhexyl Citrate have not been extensively detailed in the scientific literature. The degradation process is expected to be initiated by microbial esterases that cleave the ester bonds of the molecule. This initial step would break down the large parent molecule into smaller, more readily metabolized substances, such as 2-ethylhexanol, citric acid, and acetic acid. These smaller compounds can then enter central metabolic pathways of various soil and aquatic microorganisms.
While specific kinetic data for the biodegradation of ATHC is not available, the rate of degradation in the environment is generally governed by several key factors. These include:
Microbial Population: The density and composition of the microbial community capable of degrading the compound.
Temperature: Higher temperatures generally increase microbial activity and enzymatic reaction rates up to an optimal point.
pH: The acidity or alkalinity of the soil or water can affect microbial health and enzyme function.
Oxygen Availability: Aerobic degradation is typically faster than anaerobic degradation.
Nutrient Availability: The presence of nitrogen, phosphorus, and other essential nutrients is crucial for microbial growth and metabolism.
Bioavailability: The extent to which the compound is accessible to microorganisms, which can be limited by its sorption to soil and sediment particles.
Hydrolytic Degradation Mechanisms and Metabolite Formation
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key transformation pathway for ester-containing compounds like ATHC. This process can occur abiotically in the environment or be catalyzed by enzymes within organisms.
The primary mechanism of degradation for citrate plasticizers within biological systems is hydrolysis mediated by esterase enzymes. nih.gov Studies on the metabolism of ATEC and ATBC have identified a series of hydrolysis products resulting from the stepwise cleavage of the ester linkages. nih.govnih.govcpsc.gov By analogy, the hydrolytic degradation of Acetyl Triethylhexyl Citrate is proposed to yield a series of de-esterified and deacetylated metabolites.
The proposed pathway involves the sequential removal of the 2-ethylhexyl groups and the acetyl group, leading to progressively more polar and water-soluble compounds.
Table 1: Proposed Hydrolysis Products of Acetyl Triethylhexyl Citrate
| Parent Compound | Proposed Metabolite Name | Description |
|---|---|---|
| Acetyl Triethylhexyl Citrate | Acetyl di(2-ethylhexyl) Citrate | Loss of one 2-ethylhexyl group |
| Acetyl Triethylhexyl Citrate | Acetyl mono(2-ethylhexyl) Citrate | Loss of two 2-ethylhexyl groups |
| Acetyl Triethylhexyl Citrate | Tri(2-ethylhexyl) Citrate | Loss of the acetyl group |
| Acetyl Triethylhexyl Citrate | Di(2-ethylhexyl) Citrate | Loss of the acetyl group and one 2-ethylhexyl group |
| Acetyl Triethylhexyl Citrate | Mono(2-ethylhexyl) Citrate | Loss of the acetyl group and two 2-ethylhexyl groups |
| Acetyl Triethylhexyl Citrate | Acetyl Citrate | Loss of all three 2-ethylhexyl groups |
In-vitro studies using biological matrices confirm that citrate esters are susceptible to rapid enzymatic hydrolysis. Research on ATEC and ATBC has demonstrated their metabolism in plasma, serum, and liver microsomes, which are rich in esterase enzymes. nih.govcpsc.govelsevierpure.com
Acetyl Triethyl Citrate (ATEC): Was found to be rapidly metabolized in rat liver microsomes and gradually metabolized in rat plasma. nih.gov
Acetyl Tributyl Citrate (ATBC): In-vitro studies showed that ATBC is metabolized by human serum and rat liver homogenates. cpsc.gov A study using human liver microsomes identified hydrolysis, deacetylation, and hydroxylation as the main transformation reactions for both ATEC and ATBC. elsevierpure.com
These findings strongly suggest that Acetyl Triethylhexyl Citrate would also be readily hydrolyzed by esterases present in the blood and liver of organisms, preventing significant bioaccumulation of the parent compound. The resulting metabolites would be more polar and more easily excreted. cpsc.gov
Table 2: Summary of In-Vitro Metabolism Findings for ATEC and ATBC
| Compound | Biological Matrix | Observation | Predominant Reactions | Reference |
|---|---|---|---|---|
| ATEC | Rat Plasma | Gradual metabolism | Hydrolysis | nih.gov |
| ATEC | Rat Liver Microsomes | Rapid metabolism | Hydrolysis | nih.gov |
| ATEC | Human Liver Microsomes | Rapid metabolism (Half-life < 15 min) | Hydrolysis, Deacetylation, Hydroxylation | elsevierpure.com |
| ATBC | Human Serum | Metabolized | Hydrolysis | cpsc.gov |
| ATBC | Rat Liver Homogenates | Metabolized | Hydrolysis | cpsc.gov |
| ATBC | Human Liver Microsomes | Rapid metabolism (Half-life ~5 min) | Hydrolysis, Deacetylation, Hydroxylation | elsevierpure.com |
Environmental Distribution and Partitioning Behavior
The environmental distribution of a chemical is largely determined by its physicochemical properties, particularly its water solubility and its octanol-water partition coefficient (Kow). The log Kow value is an indicator of a substance's lipophilicity and its tendency to partition into organic phases like soil, sediment, and biological tissues.
Acetyl Triethylhexyl Citrate has a very high calculated log Kow value, indicating it is highly lipophilic (fat-loving) and has low solubility in water.
Table 3: Physicochemical Properties Relevant to Environmental Partitioning
| Compound | Property | Value | Implication | Reference |
|---|---|---|---|---|
| Acetyl Triethylhexyl Citrate | Log Kow (calculated) | 8.9 | High potential for sorption to soil/sediment and bioaccumulation | nih.gov |
| Acetyl Triethyl Citrate | Log Pow | 1.34 | Low potential for sorption and bioaccumulation | eastharbourgroup.com |
Due to its high log Kow, Acetyl Triethylhexyl Citrate released into the environment is expected to behave as follows:
In Water: It will not remain dissolved in the water column but will rapidly partition to suspended organic particles and sediment.
In Soil: It will bind strongly to the organic carbon fraction of soil and is therefore expected to have very low mobility. This reduces the likelihood of it leaching into groundwater.
Bioconcentration: There is a high potential for this compound to accumulate in the fatty tissues of aquatic and terrestrial organisms. However, its rapid metabolism via enzymatic hydrolysis may mitigate the extent of bioaccumulation of the parent compound. nih.gov
The inherent fluidity of ATHC within polymer matrices means it can readily leach and migrate into the surrounding environment, representing a potential source of exposure for various ecosystems. researchgate.net
Volatilization Characteristics and Atmospheric Presence
The potential for a chemical to volatilize and exist in the atmosphere is governed by its vapor pressure and its tendency to partition between air and water, a relationship described by Henry's Law constant. While specific data for Acetyl Triethylhexyl Citrate is scarce, information for the related compound Acetyl Tributyl Citrate provides insight into its likely atmospheric behavior.
Based on modeling for semivolatile organic compounds, Acetyl Tributyl Citrate, with an estimated vapor pressure of 3 x 10⁻⁴ mmHg at 25°C, is expected to be present in both the vapor and particulate phases in the atmosphere. atamanchemicals.com Particulate-phase compounds can be removed from the atmosphere through wet and dry deposition. atamanchemicals.com The vapor-phase reaction with photochemically-produced hydroxyl radicals is a significant degradation pathway. atamanchemicals.com For Acetyl Tributyl Citrate, the estimated atmospheric half-life is approximately 27 hours, suggesting it would be broken down relatively quickly in the air. atamanchemicals.com
Given its higher molecular weight, the vapor pressure of Acetyl Triethylhexyl Citrate is expected to be lower than that of Acetyl Tributyl Citrate, suggesting a greater tendency to adsorb to particulate matter in the atmosphere. Volatilization from moist soil and water surfaces may occur, but this process is likely to be moderated by its adsorption to soil and sediment particles. atamanchemicals.com It is not expected to volatilize from dry soil surfaces. atamanchemicals.com
Table 1: Estimated Volatilization and Atmospheric Fate Properties (Data based on analogue compound Acetyl Tributyl Citrate)
| Property | Value | Source |
|---|---|---|
| Vapor Pressure | 3 x 10⁻⁴ mmHg at 25°C | atamanchemicals.com |
| Atmospheric State | Expected to exist in both vapor and particulate phases | atamanchemicals.com |
Adsorption to Soil and Sediment Components
The tendency of an organic chemical to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This property is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
For the analogue compound Acetyl Tributyl Citrate, an estimated Koc value of 3280 indicates that it is expected to have slight mobility in soil. atamanchemicals.com This suggests a strong tendency to adsorb to soil and sediment particles, which would limit its movement into groundwater. This adsorption to suspended solids and sediment is an important process if the compound is released into water. atamanchemicals.com The process of adsorption to soil is also expected to reduce the rate of volatilization from moist soil surfaces. atamanchemicals.com
One source provides an estimated octanol-water partition coefficient (logP) for Acetyl Triethylhexyl Citrate as 10.873. flavscents.com This high logP value suggests a very strong tendency to partition into organic matter, supporting the expectation of high adsorption to soil and sediment.
Table 2: Estimated Soil and Sediment Adsorption Properties
| Property | Compound | Value | Indication | Source |
|---|---|---|---|---|
| Koc | Acetyl Tributyl Citrate | 3280 | Slight mobility in soil | atamanchemicals.com |
Biochemical Interactions and Mechanistic Studies of Acetyl Triethylhexyl Citrate Analogues Non Toxicological Implications
Investigation of Enzyme-Mediated Biotransformation Pathways
The biotransformation of acetyl trialkyl citrates is primarily an enzyme-mediated process involving hydrolysis and oxidation. These reactions are critical in determining the biological residence time and potential interactions of these compounds within a biological system.
Characterization of Esterase Activity towards Citrate (B86180) Esters
The primary metabolic pathway for acetyl trialkyl citrates is hydrolysis, mediated by esterase enzymes. These enzymes cleave the ester bonds, leading to the formation of corresponding alcohols and citric acid derivatives. For instance, studies on acetyl triethyl citrate (ATEC) have shown that it is rapidly metabolized in rat plasma and liver microsomes. nih.gov The hydrolysis of ATEC results in the formation of acetyl diethyl citrate, diethyl citrate, and monoethyl citrate. nih.gov
Similarly, orally administered acetyl tributyl citrate (ATBC) is extensively metabolized, with approximately 99% of the compound being excreted as various metabolites. researchgate.net The intermediate metabolites identified include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate. researchgate.net This extensive metabolism via esterase activity highlights the susceptibility of the ester linkages in these molecules to enzymatic cleavage.
Table 1: Postulated Metabolites of Acetyl Triethyl Citrate (ATEC) from in vitro and in vivo Analysis
| Parent Compound | Metabolite Name | Formula |
| Acetyl Triethyl Citrate (ATEC) | Acetyl Diethyl Citrate | C10H16O8 |
| Acetyl Triethyl Citrate (ATEC) | Diethyl Citrate | C8H12O7 |
| Acetyl Triethyl Citrate (ATEC) | Monoethyl Citrate | C6H8O7 |
This table is based on data from a study on the pharmacokinetics and metabolism of ATEC in rats. nih.gov
Identification of Specific Enzyme Systems Involved in Metabolite Formation (e.g., Cytochrome P450 3A4, SCD1)
Beyond esterases, the cytochrome P450 (CYP) enzyme system also plays a role in the metabolism of some acetyl trialkyl citrates. Specifically, Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme in humans, has been implicated in the metabolism of acetyl tributyl citrate (ATBC). nih.gov Studies have shown that ATBC can induce intestinal CYP3A4. nih.gov This induction suggests that ATBC is a substrate for CYP3A4, which could influence the metabolism of other drugs or endogenous compounds that are also metabolized by this enzyme.
There is currently no direct scientific evidence linking acetyl triethylhexyl citrate or its analogues to stearoyl-CoA desaturase-1 (SCD1) activity. SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. wikipedia.orgnih.gov
Modulation of Cellular Biochemical Processes
Acetyl trialkyl citrate analogues have been observed to influence cellular biochemical processes, particularly those related to lipid metabolism.
Studies on Lipid Metabolism Pathway Regulation
Research on acetyl trihexyl citrate (ATHC) has indicated its potential to promote adipogenesis in hepatocytes. researchgate.net Studies on acetyl tributyl citrate (ATBC) have also shown effects on lipid metabolism. researchgate.net Citrate itself is a key molecule in cellular metabolism, serving as a precursor for the synthesis of fatty acids and cholesterol through its conversion to acetyl-CoA by ATP-citrate lyase (ACLY). nih.govguidetopharmacology.orgresearchgate.net
Transcriptional Expression Analysis of Metabolic Genes
The influence of acetyl trialkyl citrates on lipid metabolism is further supported by the analysis of metabolic gene expression. For example, studies on acetyl tributyl citrate (ATBC) have demonstrated its ability to increase the messenger RNA (mRNA) levels of CYP3A4 in human intestinal cells. hpa.gov.tw
Comparative Biochemical Analysis with Other Acetyl Trialkyl Citrates
The biochemical properties of acetyl trialkyl citrates can vary depending on the length of their alkyl chains. These differences can affect their metabolic stability and biological activity.
A comparison of the metabolic stability of acetyl triethyl citrate (ATEC) and acetyl tributyl citrate (ATBC) revealed that both compounds are relatively unstable in plasma and liver microsomes. However, ATEC was found to be more unstable in liver microsomes than ATBC. nih.gov This difference in metabolic stability may contribute to variations in their oral bioavailability. nih.gov
From a broader perspective, the safety assessments of these compounds often consider them as a group due to their structural similarities. researchgate.netnih.gov Data from one analogue is often used to infer the properties of others in the same family. researchgate.net
Table 2: Comparative Overview of Biochemical Effects of Acetyl Trialkyl Citrate Analogues
| Compound | Primary Metabolic Pathway | Key Metabolites | Known Enzyme Interactions | Effects on Lipid Metabolism |
| Acetyl Triethyl Citrate (ATEC) | Esterase-mediated hydrolysis nih.gov | Acetyl diethyl citrate, diethyl citrate, monoethyl citrate nih.gov | --- | Not extensively studied |
| Acetyl Tributyl Citrate (ATBC) | Esterase-mediated hydrolysis researchgate.net | Acetyl citrate, monobutyl citrate, dibutyl citrate researchgate.net | Induces intestinal CYP3A4 nih.gov | May have effects on lipid metabolism researchgate.net |
| Acetyl Trihexyl Citrate (ATHC) | Presumed esterase-mediated hydrolysis | Not fully characterized | --- | Promotes adipogenesis in hepatocytes researchgate.net |
| Acetyl Triethylhexyl Citrate | Presumed esterase-mediated hydrolysis | Not fully characterized | --- | Not extensively studied |
Materials Science Applications of Acetyl Triethylhexyl Citrate As a Performance Additive
Functionality as a Plasticizer in Polymer Systems
As a plasticizer, Acetyl Triethylhexyl Citrate (B86180) is introduced into a polymer matrix to increase its flexibility, workability, and distensibility. The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer and its ability to reduce the intermolecular forces between the polymer chains.
Enhancements in Flexibility and Film-Forming Properties
The incorporation of Acetyl Triethylhexyl Citrate into polymer formulations leads to a notable improvement in their flexibility and film-forming capabilities. By positioning itself between the long polymer chains, the plasticizer reduces the cohesive forces, thereby lowering the glass transition temperature (Tg) of the polymer. This reduction in Tg transforms a rigid and brittle polymer into a more pliable and resilient material.
Research on polylactic acid (PLA), a biodegradable thermoplastic, has demonstrated the efficacy of citrate esters as plasticizers. The addition of these plasticizers significantly decreases the Tg of PLA, which enhances the ductility of the material. For instance, studies have shown that as the concentration of a citrate plasticizer is increased, the elongation at break of the PLA film drastically increases, while the tensile strength and modulus decrease. This trade-off is a classic indicator of successful plasticization, where hardness is exchanged for flexibility. This enhancement in flexibility is crucial for applications requiring the polymer to be formed into thin, continuous films without defects.
The following table illustrates the effect of a citrate plasticizer on the mechanical properties of Polylactic Acid (PLA):
| Plasticizer Concentration (% w/w) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 60.42 | - | - |
| 10 | 45.21 | 35 | 15 |
| 20 | 28.75 | 22 | 180 |
| 30 | 12.21 | 15 | 320 |
Note: Data is compiled from studies on citrate esters in PLA and is for illustrative purposes.
Compatibility and Dispersion in Diverse Polymer Matrices (e.g., polylactide, polyvinyl chloride)
The effectiveness of Acetyl Triethylhexyl Citrate as a plasticizer is highly dependent on its compatibility with the host polymer. Good miscibility ensures a homogeneous blend, preventing phase separation and the leaching of the plasticizer over time. Citrate esters, including Acetyl Triethylhexyl Citrate, have demonstrated excellent compatibility with a range of polymers.
In Polyvinyl Chloride (PVC) formulations, citrate plasticizers are recognized as promising alternatives to traditional phthalates. Studies have shown that their compatibility with PVC is comparable to that of commonly used plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). This compatibility is attributed to the similar molecular structures and intermolecular interactions between the citrate ester and the PVC chains.
For Polylactide (PLA), a biopolymer gaining traction for sustainable applications, the use of citrate esters as plasticizers has been extensively researched. These plasticizers have been shown to be miscible with PLA, leading to a significant reduction in its glass transition temperature and an improvement in its processability and ductility. The uniform dispersion of the plasticizer within the PLA matrix is crucial for achieving consistent mechanical properties throughout the material.
Role in Film and Coating Formulations
Beyond its primary role as a plasticizer, Acetyl Triethylhexyl Citrate plays a crucial part in the formulation of films and coatings, influencing their processing characteristics and long-term performance.
Contribution to Material Rheology and Processability
The addition of a plasticizer like Acetyl Triethylhexyl Citrate significantly alters the rheological properties of a polymer melt. By increasing the free volume between polymer chains, the plasticizer reduces the melt viscosity, making the polymer easier to process. This is particularly beneficial in techniques such as extrusion and injection molding, where lower viscosity allows for processing at lower temperatures and pressures, potentially reducing energy consumption and thermal degradation of the polymer.
In the context of film and coating applications, the reduced viscosity facilitates the even spreading of the formulation onto a substrate, leading to a uniform film thickness. The improved flow characteristics also help in minimizing defects such as streaks and bubbles during the application process. For instance, in PVC plastisols, which are suspensions of PVC particles in a liquid plasticizer, the rheological properties are critical for coating applications. The choice and concentration of the plasticizer directly impact the viscosity and flow behavior of the plastisol.
The effect of a citrate plasticizer on the Melt Flow Index (MFI) of Polylactic Acid (PLA) is shown in the table below, indicating improved processability with higher plasticizer content.
| Plasticizer Concentration (% w/w) | Melt Flow Index (g/10 min at 190°C, 2.16 kg) |
| 0 | 6.5 |
| 10 | 12.8 |
| 20 | 25.4 |
| 30 | 48.7 |
Note: Data is compiled from studies on citrate esters in PLA and is for illustrative purposes.
Long-Term Stability and Performance within Polymer Systems
The long-term stability of a plasticizer within a polymer matrix is a critical factor for the durability of the final product. Plasticizer migration, where the plasticizer leaches out of the polymer over time, can lead to embrittlement of the material and potential contamination of the surrounding environment.
Citrate esters, including Acetyl Triethylhexyl Citrate, generally exhibit lower migration rates compared to some traditional plasticizers due to their higher molecular weight and good compatibility with the polymer matrix. However, migration can still occur, especially under conditions of elevated temperature or in contact with certain solvents. Research on the migration of citrate plasticizers from PVC films into food simulants has shown that while migration does occur, it is often within the regulatory limits for food contact applications.
Studies have also investigated the thermal stability of polymers plasticized with citrate esters. The presence of the plasticizer can sometimes lead to a slight decrease in the thermal degradation temperature of the polymer. However, for many applications, this effect is not significant enough to compromise the material's performance under normal operating conditions. The long-term performance of films and coatings containing Acetyl Triethylhexyl Citrate is therefore a balance between the initial performance enhancements and the potential for property changes due to migration and aging.
Regulatory Science and Policy Analysis Concerning Acetyl Triethylhexyl Citrate
Academic Perspectives on Classification within Chemical Inventories and Regulations
Regulatory and chemical inventory classifications provide a framework for its industrial and commercial use. In the United States, Acetyl Triethylhexyl Citrate (B86180) is listed on the Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory with an "ACTIVE" commercial activity status. nih.gov Its listing includes a "PMN" flag, indicating it is a substance that has gone through the Pre-Manufacture Notice process. nih.gov Similarly, it is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov These classifications are fundamental for regulatory compliance and market access.
Globally, its hazard classification under various systems is also a key academic and regulatory consideration. According to data reported to the European Chemicals Agency (ECHA), the substance is not classified as meeting the criteria for hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov This perspective is crucial as it informs risk assessments and handling requirements.
Below is an interactive data table summarizing the classification of Acetyl Triethylhexyl Citrate in various inventories and databases.
| Inventory/Database | Designation/Status | Reference |
|---|
Evolution of Regulatory Frameworks for Phthalate (B1215562) Alternatives in Global Contexts
The regulatory landscape for plasticizers has evolved significantly, driven by concerns over the health effects of certain ortho-phthalates. This evolution has created the market and regulatory space for alternatives like Acetyl Triethylhexyl Citrate. The primary driver for this shift has been the implementation of stringent regulations in major economic blocs, particularly the European Union. rubbernews.com
In the EU, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation has been central to controlling the use of phthalates. ineris.frcompliancegate.com Several low-molecular-weight phthalates, such as Benzyl Butyl Phthalate (BBP), Di(2-EthylHexyl) Phthalate (DEHP), DiButyle Phthalate (DBP), and DiIsoButyle Phthalate (DIBP), are classified as toxic to reproduction and are listed as Substances of Very High Concern (SVHC). ineris.frumd.edu Their use in a wide range of consumer articles is heavily restricted under Annex XVII of REACH, generally limited to a concentration of less than 0.1% by weight. ineris.frresearchgate.net The EU has progressively expanded these restrictions, which initially focused on toys and childcare articles, to encompass a broader array of products including flooring, coated fabrics, and office supplies. europa.eu
Furthermore, the Restriction of Hazardous Substances (RoHS) Directive in the EU prohibits BBP, DBP, DEHP, and DIBP in most electrical and electronic equipment, further shrinking the permissible applications for these traditional plasticizers. rubbernews.comeuropa.eu
In the United States, regulatory actions have also been taken, though the framework is more fragmented. The Consumer Product Safety Improvement Act (CPSIA) permanently bans certain phthalates (including DBP, BBP, DEHP) in any amount greater than 0.1% in children's toys and specific child care articles. compliancegate.com While the Food and Drug Administration (FDA) oversees the use of plasticizers in food contact materials, it has taken a substance-by-substance approach rather than regulating phthalates as a single class. compliancegate.comfoodnavigator-usa.com In 2022, the FDA deauthorized the use of 23 phthalates in food contact applications, largely because they were no longer in use by the industry. foodnavigator-usa.com Additionally, individual states, most notably California with its Proposition 65, have their own regulations that require warnings for products containing certain phthalates known to pose health risks. asmepkg.com
This global trend of increasing regulatory control over specific phthalates has compelled manufacturers to seek and validate alternatives. The shift is evident in market data, which shows a decline in the market share of traditional phthalates and a corresponding growth in the use of alternatives. rubbernews.com
The table below summarizes key regulations in the EU and US that have influenced the shift toward phthalate alternatives.
| Jurisdiction | Regulation/Act | Key Provisions Regarding Phthalates | Reference |
|---|
Methodologies for Assessing Environmental Release and Exposure Potential from a Policy Standpoint
From a policy standpoint, assessing the environmental release and exposure potential of chemicals like Acetyl Triethylhexyl Citrate is crucial for comprehensive risk assessment and management. Regulatory bodies such as the U.S. EPA employ a suite of predictive models and tools under frameworks like the Toxic Substances Control Act (TSCA) to evaluate chemicals when measured data are limited. epa.gov These methodologies are designed to characterize the pathways and potential concentrations of chemicals that humans and the environment might be exposed to. epa.gov
Key EPA tools used in this process include:
Chemical Screening Tool for Exposures and Environmental Releases (ChemSTEER): This tool estimates environmental releases and worker exposures that result from the manufacturing, processing, and use of chemicals in industrial and commercial settings. epa.gov
Estimation Programs Interface (EPI) Suite™: This software estimates the physical and chemical properties of a substance, such as water solubility and vapor pressure, which are critical inputs for predicting its environmental fate and transport. epa.gov
Exposure and Fate Assessment Screening Tool (E-FAST): E-FAST provides screening-level estimates of concentrations of chemicals in water, air, and soil, as well as potential exposures to the general population and consumers. epa.gov
Beyond regulatory screening tools, the scientific community has developed more detailed methodologies to understand the behavior of plasticizers. One approach involves creating mathematical models, such as an Additive Release Model (ARM), to estimate the loss of additives from plastic materials into aquatic environments. uu.nl Such models use principles like Fick's second law of diffusion and incorporate variables like temperature, polymer type, and the additive's molecular weight to predict release kinetics. uu.nl
Another comprehensive methodological framework involves combining in silico (computer-based) prediction tools with laboratory testing. researchgate.net This approach can be used to predict and identify the environmental transformation products of a chemical. It often includes biodegradation testing to see how readily the substance breaks down and suspect screening analysis of environmental samples to confirm the presence of predicted byproducts. researchgate.net
For proactively identifying safer alternatives to hazardous chemicals, a four-step approach has been proposed. This methodology includes:
Designing and characterizing alternative chemicals with environmental considerations in mind.
Using large-scale in vitro (cell-based) and ex vivo studies to pre-screen for the most innocuous candidates.
Conducting acute in vivo toxicity studies to eliminate overtly toxic candidates.
Performing detailed exposure studies (e.g., in utero) to compare the effects of the new candidates against the chemicals they are intended to replace. nih.gov
These varied methodologies, from regulatory screening models to proactive design frameworks, form the basis of policy-driven assessments of environmental release and exposure for phthalate alternatives.
The table below outlines some of the key methodologies and tools used for these assessments.
| Methodology/Tool | Primary Function | Application Context | Reference |
|---|
Future Research Directions and Theoretical Perspectives on Acetyl Triethylhexyl Citrate
Development of Novel Biorenewable Synthesis Routes
The synthesis of Acetyl Triethylhexyl Citrate (B86180) traditionally involves the esterification of citric acid with 2-ethylhexanol, followed by acetylation. While citric acid is readily available from fermentation processes, 2-ethylhexanol is conventionally produced from petroleum resources. researchgate.net Future research is intensely focused on developing fully biorenewable pathways for all precursors, thereby decoupling the production of ATHC from fossil fuel feedstocks.
Key research areas include:
Biorenewable 2-Ethylhexanol: A significant breakthrough is the production of 2-ethylhexanol from lignocellulosic biomass. researchgate.net This can be achieved through pathways involving the fermentation of biomass to produce intermediates like ethanol (B145695) or butanol, which are then catalytically converted to 2-ethylhexanol. researchgate.net Specialty chemical companies have already begun to commercialize 2-ethylhexanol with 100% renewable, traceable mass-balanced carbon content, which can dramatically lower the carbon footprint of the final ATHC product. indianchemicalnews.comperstorp.com
Advanced Catalysis: Research is moving beyond traditional acid catalysts, which can cause environmental and corrosion issues, towards greener catalytic systems. semanticscholar.org This includes the development of solid superacids, heteropolyacids, and ionic liquids that offer higher efficiency, easier separation, and improved reusability. semanticscholar.orgcambridgepublish.com
Biocatalytic and Fermentative Pathways: A forward-looking approach involves the use of enzymes or engineered microorganisms for ester synthesis. Alcohol O-acyltransferases (AATs), for example, can mediate ester biosynthesis from an acyl-CoA (like acetyl-CoA) and an alcohol. mdpi.com Future research could engineer microbes to directly convert sugars into citrate esters, representing a fully integrated and potentially waste-minimizing production system. mdpi.com
| Precursor | Conventional Synthesis Route | Emerging Biorenewable Route |
|---|---|---|
| Citric Acid | Fermentation of carbohydrates (e.g., from corn) | Optimization of fermentation using non-food biomass and waste streams |
| 2-Ethylhexanol | Petrochemical-based; hydroformylation of propylene | Catalytic conversion of bio-ethanol/bio-butanol derived from lignocellulosic biomass researchgate.netindianchemicalnews.com |
| Catalyst System | Mineral acids (e.g., Sulfuric Acid) | Enzymatic catalysis, solid acids, ionic liquids cambridgepublish.com |
Advanced Computational Modeling of Molecular Interactions and Environmental Fate
Predictive modeling is an essential tool for accelerating material design and assessing environmental impact, reducing the need for extensive physical experimentation. For Acetyl Triethylhexyl Citrate, advanced computational models offer a pathway to understanding its behavior from the molecular to the ecosystem level. Due to the structural similarity between citrate esters, data from related compounds like Acetyl Tributyl Citrate (ATBC) and Acetyl Triethyl Citrate (ATEC) are often used to inform these models. nih.govresearchgate.net
Future research in this area will likely focus on:
Molecular Docking and Toxicology: Following methodologies used for other citrate esters, molecular docking simulations can predict the binding affinity and interactions of ATHC and its metabolites with key biological proteins. nih.gov This can help elucidate potential mechanisms of action and build predictive toxicological profiles without extensive animal testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the molecular structure of ATHC and other citrate esters with their physicochemical properties and biological activity. This allows for the in-silico screening of new citrate-based plasticizers with optimized performance and safety profiles.
Multimedia Environmental Fate Modeling: Advanced models, such as the SimpleBox model adapted for plastics and their additives, can be used to predict the partitioning, transport, and degradation of ATHC across various environmental compartments like air, water, soil, and sediment. nih.gov These models are crucial for conducting comprehensive environmental risk assessments, incorporating processes like degradation, aggregation with natural colloids, and fragmentation. nih.gov Studies already indicate that citrate-based plasticizers have a minimal impact on soil microbial communities compared to phthalates, providing a strong validation point for these models. acs.org
| Modeling Parameter | Description | Relevance to ATHC |
|---|---|---|
| LogKow (Octanol-Water Partition Coefficient) | Indicates the tendency of a chemical to partition between lipids (fat) and water. | Predicts bioaccumulation potential in organisms. |
| Hydrolysis Rate | The rate at which the molecule breaks down in the presence of water. | Key input for determining persistence in aquatic environments. nih.gov |
| Biodegradation Rate Constant | The rate of degradation by microorganisms in soil and sediment. | Determines the environmental persistence and end-of-life fate. acs.org |
| Adsorption/Desorption Coefficients (Koc) | Measures the tendency to bind to organic carbon in soil and sediment. | Predicts mobility and bioavailability in terrestrial and aquatic systems. |
Exploration of Multifunctional Material Applications Beyond Conventional Plasticization
While ATHC is primarily known as a plasticizer, its unique chemical structure—derived from the multifunctional citric acid molecule—endows it with properties that are ripe for exploration in advanced material applications. nih.gov Future research aims to leverage its biocompatibility, low toxicity, and chemical functionality beyond simply imparting flexibility to polymers.
Promising areas for exploration include:
Citrate-Based Biomaterials (CBBs): A significant area of innovation is the development of elastomeric polymers where citrate is a fundamental part of the polymer backbone, not just an additive. nih.gov These CBBs are being designed for applications in soft tissue regeneration due to their tunable mechanical properties, excellent biocompatibility, and controlled biodegradability. nih.gov ATHC could be investigated as a modifying monomer or a biocompatible processing aid to fine-tune the properties of these advanced medical materials.
Active Functional Excipients in Pharmaceuticals: Beyond its use in tablet coatings, the miscibility and solvent properties of ATHC could be explored for use in drug delivery systems, such as in self-emulsifying drug delivery systems (SEDDS) or as a component in transdermal patches to enhance skin penetration.
Green Cross-linking and Polymer Modification: Citric acid itself is used as a non-toxic, eco-friendly cross-linker for polymers like cotton and hydrogels. acs.org Research could explore whether the functional groups on the ATHC molecule could be activated to participate in polymer modification, potentially grafting it onto polymer chains to create permanently plasticized materials with zero migration.
| Application Area | Function Beyond Plasticization | Theoretical Basis |
|---|---|---|
| Biomedical Scaffolds | Component of elastomeric polymer network | Leverages the biocompatibility and reactivity of the citrate moiety for tissue engineering. nih.gov |
| Drug Delivery Systems | Solubilizer, penetration enhancer | Utilizes its properties as a safe, high-boiling-point solvent. |
| "Smart" Polymers | Reactive modifier for permanent plasticization | Potential for covalent bonding to polymer backbones, preventing leaching. acs.org |
| Cosmeceuticals | Skin-conditioning agent, emollient | Provides skin-softening benefits in addition to its role as a plasticizer in formulations. nih.govsemanticscholar.org |
Interdisciplinary Research on Lifecycle Analysis and Circular Economy Integration
The transition from a linear "make-use-dispose" model to a circular economy requires a holistic understanding of a material's entire lifecycle. For an additive like Acetyl Triethylhexyl Citrate, this involves designing it for sustainability from its creation to its end-of-life. Interdisciplinary research is crucial to integrating ATHC effectively into a circular plastics economy.
Future research will be guided by these principles:
Comprehensive Lifecycle Assessment (LCA): Conducting a full "cradle-to-cradle" LCA for ATHC produced via biorenewable routes is a critical research goal. This analysis quantifies the environmental impact at every stage, from biomass cultivation and processing (as discussed in 8.1) to the use phase in a product and its end-of-life fate. acs.org
Designing for Recyclability: The presence of additives can complicate polymer recycling. oaepublish.com Because ATHC is a non-toxic plasticizer, its inclusion in polymers like PVC or bioplastics makes the resulting recyclate safer for reuse in new products, a concept known as "clean cycling." Research is needed to quantify the stability and performance of ATHC through multiple mechanical recycling loops.
Enabling a Bio-based Circular Economy: The use of fully bio-based ATHC supports the decoupling of the plastics industry from fossil feedstocks. mdpi.com Its inherent biodegradability also offers an alternative end-of-life option for specific applications, such as in compostable food packaging or agricultural films, where the plastic and plasticizer are designed to return to the biosphere. acs.org Research must focus on ensuring complete and non-toxic degradation under specified conditions.
| Lifecycle Stage | Circular Economy Principle | Relevance for Acetyl Triethylhexyl Citrate |
|---|---|---|
| Raw Material Sourcing | Use renewable resources | Synthesis from bio-based citric acid and renewable 2-ethylhexanol. researchgate.netperstorp.com |
| Product Use | Design out waste and pollution | Use of a non-toxic plasticizer reduces human and environmental exposure risks. |
| End-of-Life: Recycling | Keep products and materials in use | Benign nature enables "clean cycling" of the host polymer without recirculating hazardous substances. oaepublish.com |
| End-of-Life: Biodegradation | Regenerate natural systems | Offers a compostable end-of-life option for specific, targeted applications. acs.org |
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and quantifying acetyl triethylhexyl citrate in complex matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 210–230 nm for quantification. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is recommended for structural confirmation, especially when distinguishing ATEC from similar citrate esters (e.g., tributyl citrate) . Validate methods using USP reference standards to ensure specificity and accuracy.
Q. How can researchers assess the solubility and stability of acetyl triethylhexyl citrate under varying pH and temperature conditions?
- Methodological Answer : Design experiments using buffered solutions (pH 3–9) and temperatures (25–60°C). Monitor solubility via turbidity measurements and stability using accelerated aging studies with periodic HPLC analysis to detect degradation products. Include controls with inert atmospheres (e.g., nitrogen) to isolate oxidative effects .
Q. What criteria should guide the selection of ATEC as a plasticizer in polymer-based drug delivery systems?
- Methodological Answer : Evaluate compatibility with polymers (e.g., PVC, Eudragit) via glass transition temperature () measurements using differential scanning calorimetry (DSC). Assess migration resistance using Franz diffusion cells and validate biocompatibility through cytotoxicity assays (e.g., MTT assay on human fibroblast cells) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the degradation pathways of acetyl triethylhexyl citrate in environmental or biological systems?
- Methodological Answer : Employ isotopic labeling (e.g., -ATEC) to track degradation intermediates via LC-MS/MS. Combine with computational modeling (e.g., density functional theory) to predict hydrolysis or oxidation sites. Validate findings using controlled enzymatic assays (e.g., esterase-mediated hydrolysis) .
Q. What experimental designs resolve contradictions in reported toxicity profiles of ATEC across in vitro and in vivo models?
- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., metabolite accumulation, exposure duration). Perform cross-species comparative studies using standardized OECD guidelines, integrating metabolomics to identify species-specific metabolic pathways .
Q. How do molecular interactions between ATEC and hydrophobic APIs influence drug release kinetics in lipid-based formulations?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., -NOESY) to study ATEC-API interactions. Correlate with in vitro release profiles using USP dissolution apparatus and mathematical modeling (e.g., Higuchi or Korsmeyer-Peppas equations) .
Q. What strategies optimize the synthesis of ATEC to minimize by-products and improve yield for research-scale applications?
- Methodological Answer : Apply design of experiments (DoE) to vary reaction parameters (e.g., acetylating agent ratio, catalyst type). Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation. Characterize by-products via GC-MS and adjust stoichiometry accordingly .
Data Analysis and Interpretation
Q. How should researchers address variability in ATEC quantification data across different laboratories?
- Methodological Answer : Implement inter-laboratory validation studies using harmonized protocols (e.g., ISO/IEC 17025). Apply robust statistical methods (e.g., Grubbs’ test for outliers) and normalize data against certified reference materials (CRMs). Document all instrumentation calibration steps .
Q. What computational tools predict the environmental fate of ATEC, and how can these models be validated experimentally?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate via microcosm studies simulating soil/water systems, with periodic sampling for ATEC and metabolite analysis via LC-MS .
Tables for Key Methodological Comparisons
| Analytical Technique | Use Case | Limitations | Validation Requirement |
|---|---|---|---|
| HPLC-UV | Quantification in polymers | Interference from co-eluting impurities | System suitability per USP <621> |
| GC-MS | Structural confirmation | Thermal degradation during analysis | Column conditioning and inert liner |
| NMR | Molecular interaction studies | Low sensitivity for trace metabolites | Deuterated solvent purity checks |
Critical Considerations for Researchers
- Literature Gaps : Prioritize studies addressing ATEC’s long-term ecotoxicological impacts, which are underrepresented in current literature .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing experimental protocols .
- Ethical Compliance : For in vivo studies, ensure ethical approval aligns with ARRIVE guidelines, particularly for biocompatibility testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
